Cas no 89-40-7 (5-nitro-2,3-dihydro-1H-isoindole-1,3-dione)

5-nitro-2,3-dihydro-1H-isoindole-1,3-dione structure
89-40-7 structure
상품 이름:5-nitro-2,3-dihydro-1H-isoindole-1,3-dione
CAS 번호:89-40-7
MF:C8H4N2O4
메가와트:192.128361701965
MDL:MFCD00005884
CID:34502
PubChem ID:6969

5-nitro-2,3-dihydro-1H-isoindole-1,3-dione 화학적 및 물리적 성질

이름 및 식별자

    • 5-Nitroisoindoline-1,3-dione
    • AKOS B028733
    • 5-NITRO-1,3-DIHYDRO-2H-ISOINDOL-1,3-DIONE
    • 5-NITRO-1H-ISOINDOLE-1,3(2H)-DIONE
    • 5-NITROPHTHALIMIDE
    • 5-NITROISOINDOLE-1,3-DIONE
    • 4-NITRO-1,2-BENZENE DICARBOXYLIC ACID, IMIDE
    • 4-Nitrophthalimide
    • 3-nitrophthalimide
    • 4-Nirtophthalimide
    • 4-Nitrophtalimide
    • 4-nitro-phthalimid
    • 4-nitro-phthalimide
    • 5-nitro-isoindole-1,3-dione
    • 5-Nitro-isoindolin-1,3-dion
    • 5-nitrosoindoline-1,3-dione
    • PHTHALIMIDE,4-NITRO
    • P-NITRO-PHTHALIMIDE
    • Phthalimide, 4-nitro-
    • 1H-Isoindole-1,3(2H)-dione, 5-nitro-
    • 5-nitro-2,3-dihydro-1H-isoindole-1,3-dione
    • 26NA19UI3U
    • ANYWGXDASKQYAD-UHFFFAOYSA-N
    • 5-nitro-2H-benzo[c]azoline-1,3-dione
    • 5-nitro-phthalimide
    • DSSTox_CID_5776
    • DSSTox_
    • DSSTox_RID_77921
    • Oprea1_866451
    • DSST
    • UNII-26NA19UI3U
    • NSC-5394
    • CAS-89-40-7
    • Tox21_200190
    • CCRIS 4685
    • Q27254119
    • SCHEMBL16303093
    • Z56812733
    • F0345-4666
    • NSC 5394
    • AKOS000313129
    • NCGC00091620-02
    • AC-10997
    • D70991
    • AS-9405
    • CS-W023085
    • NCGC00091620-01
    • SB64042
    • BCP30589
    • AI3-00701
    • AE-641/30105047
    • FT-0619295
    • 5-nitroisoindoline-1,3-dione;5-Nitro-1H-isoindole-1,3(2H)-dione;Phthalimide, 4-nitro-
    • DTXSID1025776
    • 5-21-11-00158 (Beilstein Handbook Reference)
    • 4-nitrophthalimid
    • N0247
    • EN300-16888
    • DTXCID405776
    • NCGC00257744-01
    • MFCD00005884
    • STK397451
    • SCHEMBL151957
    • SY039319
    • 1,3-Dioxo-5-nitro-1,3-dihydro-2H-isoindol-2-ide
    • 3-Buten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)-
    • NSC5394
    • SR-01000397641-1
    • 89-40-7
    • EINECS 201-905-5
    • 1H-Isoindole-1, 5-nitro-
    • AMY272
    • LS-1893
    • W-100375
    • BRN 0180224
    • CHEMBL1607202
    • A843189
    • SR-01000397641
    • 4-Nitrophthalimide, 98%
    • 5-Nitro-1H-isoindole-1,3(2H)-dione #
    • 5-Nitro-1H-isoindole-1,3(2H)-dione (ACI)
    • Phthalimide, 4-nitro- (6CI, 7CI, 8CI)
    • 4-Nitrophthalimide,99%
    • NS00039328
    • 4-NITRO-1,2-BENZENEDICARBOXYLICACID, IMIDE
    • MDL: MFCD00005884
    • 인치: 1S/C8H4N2O4/c11-7-5-2-1-4(10(13)14)3-6(5)8(12)9-7/h1-3H,(H,9,11,12)
    • InChIKey: ANYWGXDASKQYAD-UHFFFAOYSA-N
    • 미소: O=C1C2C(=CC([N+](=O)[O-])=CC=2)C(=O)N1
    • BRN: 0180224

계산된 속성

  • 정밀분자량: 192.017107g/mol
  • 표면전하: 0
  • XLogP3: 1
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 회전 가능한 화학 키 수량: 0
  • 동위원소 질량: 192.017107g/mol
  • 단일 동위원소 질량: 192.017107g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 92Ų
  • 중원자 수량: 14
  • 복잡도: 309
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1
  • 상호 변형 이기종 수량: 3
  • 표면전하: 0

실험적 성질

  • 색과 성상: 노란색 바늘 또는 조각 결정
  • 밀도: 1.5513 (rough estimate)
  • 융해점: 195.0 to 203.0 deg-C
  • 비등점: 328.09°C (rough estimate)
  • 굴절률: 1.4900 (estimate)
  • 수용성: <0.01 g/100 mL at 18 ºC
  • 안정성: Stable. Combustible. Incompatible with moisture, water, strong oxidising agents, strong bases.
  • PSA: 91.99000
  • LogP: 1.33040
  • 용해성: 알코올, 아세트산, 아세톤에 녹고, 뜨거운 물에 녹지 않는다.

5-nitro-2,3-dihydro-1H-isoindole-1,3-dione 보안 정보

5-nitro-2,3-dihydro-1H-isoindole-1,3-dione 세관 데이터

  • 세관 데이터:

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    2925190090

    개요:

    2925190090 기타 아미드와 그 파생물 소금.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%

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    ?? ??, ?? ??, 사용

    요약:

    2925190090 기타 아미드 및 그 파생물;그 염류부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 없음??? ??:6.5% General tariff:30.0%

5-nitro-2,3-dihydro-1H-isoindole-1,3-dione 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Ambeed
A186496-100g
5-Nitroisoindoline-1,3-dione
89-40-7 97%
100g
$40.0 2024-04-16
TRC
N515335-1g
4-Nitrophthalimide
89-40-7
1g
$ 50.00 2022-06-03
TRC
N515335-5g
4-Nitrophthalimide
89-40-7
5g
$ 65.00 2022-06-03
Enamine
EN300-16888-0.5g
5-nitro-2,3-dihydro-1H-isoindole-1,3-dione
89-40-7 97%
0.5g
$21.0 2023-09-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1069925-500g
5-Nitroisoindoline-1,3-dione
89-40-7 98%
500g
¥240.00 2024-04-26
Life Chemicals
F0345-4666-0.5g
5-nitro-2,3-dihydro-1H-isoindole-1,3-dione
89-40-7 95%
0.5g
$19.0 2023-09-07
abcr
AB118269-500 g
4-Nitrophthalimide, 98%; .
89-40-7 98%
500 g
€235.90 2023-07-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
332097-5G
4-Nitrophthalimide
89-40-7
5g
¥761.77 2023-10-25
eNovation Chemicals LLC
D397550-5g
4-Nitrophthalimide
89-40-7 97%
5g
$105 2024-05-24
Apollo Scientific
OR4839-25g
4-Nitrophthalimide
89-40-7 98%
25g
£65.00 2023-09-01

5-nitro-2,3-dihydro-1H-isoindole-1,3-dione 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Formamide Solvents: N-Methyl-2-pyrrolidone ;  rt → 180 °C; 5 - 6 h, 170 - 180 °C
참조
Formamide, a novel challenging reagent for the direct synthesis of non-N-substituted cyclic imides
Chiriac, Constantin I.; Nechifor, Marioara; Tanasa, Fulga, Revue Roumaine de Chimie, 2007, 52(8-9), 883-886

합성회로 2

반응 조건
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  10 - 15 °C; 15 °C → rt; 16 h, rt
1.2 Reagents: Water ;  cooled
참조
Synthesis and spectroscopic properties of novel azo dyes derived from phthalimide
Choi, Jae-Hong; Park, Joon-Soo; Kim, Mi-Hyeon; Lee, Hyun-Young; Towns, Andrew D., Coloration Technology, 2007, 123(6), 379-386

합성회로 3

반응 조건
1.1 Reagents: Ammonium chloride Catalysts: 4-(Dimethylamino)pyridine ;  47 s
참조
Microwave-assisted efficient conversion of anhydrides to cyclic imides and N-methoxy imides
Hijji, Yousef M.; Benjamin, Ellis, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1084, 1084-1091

합성회로 4

반응 조건
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  5 h, 0 - 5 °C
참조
Preparation of new biologically active and water soluble dyes: characterization, aggregation and extraction of metal ions from solutions
Touj, Nedra; Al-Ayed, Abdullah Sulaiman; Hamdi, Naceur, Asian Journal of Chemistry, 2019, 31(6), 1398-1404

합성회로 5

반응 조건
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  30 min, 0 °C → rt
1.2 rt; 4 h, 35 °C
참조
New anthracene-based-phthalocyanine semi-conducting materials: Synthesis and optoelectronic properties
Kahouech, M. S.; Hriz, K.; Touaiti, S.; Bassem, J., Materials Research Bulletin, 2016, 75, 144-154

합성회로 6

반응 조건
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  10 - 15 °C; 15 °C → rt; 16 h, rt
참조
Synthesis and spectral properties of phthalimide based alkali-clearable azo disperse dyes
Koh, Joonseok; Kim, Hoegyeong; Park, Jongseung, Fibers and Polymers, 2008, 9(2), 143-151

합성회로 7

반응 조건
1.1 Reagents: Sulfuric acid ,  Nitric acid
참조
Synthesis of some Schiff bases derived from copper tetraaminophthalocyanines
Isfan, Liliana; Tomas, Stefan; Pop, Cristina; Boscornea, Cristian; Mocanu-Ionescu, Roxana, Revista de Chimie (Bucharest, 2007, 58(7), 664-668

합성회로 8

반응 조건
1.1 Reagents: Sulfuric acid ,  Fuming nitric acid ;  10 °C → 25 °C; 12 h, 25 °C
참조
Synthesis of phthalimide disperse dyes and study on the interaction energy
Zhan, Yizhen; Zhao, Xue; Wang, Wei, Dyes and Pigments, 2017, 146, 240-250

합성회로 9

반응 조건
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt
참조
The design, synthesis and in vitro immunosuppressive evaluation of novel isobenzofuran derivatives
Yang, Na; Wang, Qing-He; Wang, Wen-Qian; Wang, Jian; Li, Feng; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(1), 53-56

합성회로 10

반응 조건
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  30 min, 0 °C; 0 °C → rt
1.2 4 h, 35 °C
참조
Synthesis and characterization of new Zn-phthalocyanine-based semi-conducting materials
Touaiti, Sarra; Hajri, Amira; Kahouech, Mourad Shady; Khiari, Jameleddin; Jamoussi, Bassem, Arabian Journal of Chemistry, 2017, 10,

합성회로 11

반응 조건
1.1 Reagents: Phosphorus pentoxide ,  Sulfuric acid Solvents: Water ;  rt → 5 °C
1.2 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  < 10 °C; 10 °C → rt; 10 h, rt
1.3 Reagents: Water ;  cooled
참조
New process for 4-aminophthalimide synthesis
Lu, Liang; Yang, Wenge; Hu, Yonghong, Nanjing Gongye Daxue Xuebao, 2008, 30(6), 51-53

합성회로 12

반응 조건
1.1 Reagents: Formamide
참조
Imidation of cyclic carboxylic anhydrides under microwave irradiation
Peng, Yanqing; Song, Gonghua; Qian, Xuhong, Synthetic Communications, 2001, 31(12), 1927-1931

합성회로 13

반응 조건
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt → 5 °C; 10 - 15 °C
1.2 10 °C → rt; 10 h, rt
참조
Synthesis of 4-nitrophthalimide
Xiang, Bin; Shi, Hong-xin; Jiang, Yi-fei; Chen, Hua; Chen, Zhan-zhi; et al, Zhejiang Gongye Daxue Xuebao, 2003, 31(5), 512-514

합성회로 14

반응 조건
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  12 h, 10 °C → 25 °C
참조
Synthesis and application of N-butyl substituted phthalimide disperse dyes
Zhao, Xue, Textile Research Journal, 2019, 89(15), 3034-3047

5-nitro-2,3-dihydro-1H-isoindole-1,3-dione Raw materials

5-nitro-2,3-dihydro-1H-isoindole-1,3-dione Preparation Products

5-nitro-2,3-dihydro-1H-isoindole-1,3-dione 관련 문헌

추천 기사

추천 공급업체
Shanghai Aoguang Biotechnology Co., Ltd
(CAS:89-40-7)4-Nitrophthalimide
AG004
순결:99%
재다:1KG;25KG
가격 ($):문의